molecular formula C18H16N2O3S B387045 N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid CAS No. 313233-60-2

N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid

Cat. No.: B387045
CAS No.: 313233-60-2
M. Wt: 340.4g/mol
InChI Key: RVPPKPDANXARLG-UHFFFAOYSA-N
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Description

Structure and Synthesis N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid is a succinamic acid derivative featuring a benzothiazole core substituted with a methyl group at the 6-position and linked via a phenyl group to the succinamic acid moiety. Its synthesis typically involves the reaction of 6-methyl-2-aminobenzothiazole with succinic anhydride in a dioxane solvent under reflux conditions, followed by purification via recrystallization . This method aligns with the preparation of analogous N-(6-substituted-benzothiazol-2-yl)-succinamic acids, where substituents on the benzothiazole ring modulate physicochemical and biological properties .

Properties

IUPAC Name

4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-2-7-14-15(10-11)24-18(20-14)12-3-5-13(6-4-12)19-16(21)8-9-17(22)23/h2-7,10H,8-9H2,1H3,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPPKPDANXARLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

Procedure :

  • Reactants : 2-Amino-5-methylbenzenethiol (1.0 equiv) and 4-aminobenzoic acid (1.0 equiv) in PPA (20 g).

  • Conditions : Heated at 220°C for 4 hours under nitrogen.

  • Workup : The mixture is quenched in ice-cold 10% Na₂CO₃, extracted with ethyl acetate, and purified via silica gel chromatography (PE:EA = 4:1).

  • Yield : 90% as a brown solid.

Mechanistic Insight :
PPA acts as both a catalyst and dehydrating agent, facilitating cyclization via nucleophilic attack of the thiol group on the carbonyl carbon, followed by air oxidation to aromatize the benzothiazole ring.

Amidation with Succinic Anhydride

The intermediate 4-(6-methylbenzothiazol-2-yl)aniline is functionalized with succinic anhydride to introduce the succinamic acid moiety.

Base-Catalyzed Acylation

Procedure :

  • Reactants : 4-(6-Methylbenzothiazol-2-yl)aniline (1.0 equiv) and succinic anhydride (1.2 equiv) in dry DMF.

  • Conditions : Triethylamine (2.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours.

  • Workup : The mixture is diluted with water, filtered, and recrystallized from ethanol/water (3:1).

  • Yield : 75–82% (white crystalline solid).

Optimization :

  • Excess succinic anhydride (1.5 equiv) improves yield to 85% but requires longer reaction times (24 hours).

  • Microwave-assisted synthesis (100°C, 30 min) achieves 88% yield with reduced side products.

Alternative Methods Using Coupling Reagents

HBTU/DIEA-Mediated Amide Bond Formation

Procedure :

  • Reactants : 4-(6-Methylbenzothiazol-2-yl)aniline (1.0 equiv), succinic acid (1.1 equiv), HBTU (1.2 equiv), and DIEA (2.5 equiv) in DMF.

  • Conditions : Stirred at 0°C → RT for 6 hours.

  • Workup : Extracted with ethyl acetate, washed with brine, and purified via column chromatography (CH₂Cl₂:MeOH = 9:1).

  • Yield : 78%.

Advantages :

  • Higher regioselectivity compared to anhydride methods.

  • Suitable for acid-sensitive substrates.

Data Tables

Table 1. Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
PPA Cyclization220°C, 4 h, PPA90>95
Succinic Anhydride AcylationDMF, TEA, RT, 12 h8298
HBTU/DIEA CouplingDMF, 0°C→RT, 6 h7897
Microwave-Assisted100°C, 30 min8899

Table 2. Spectroscopic Data for Final Product

PropertyValue
¹H NMR (DMSO-d₆) δ 2.45 (s, 3H, CH₃), 2.60–2.65 (m, 4H, CH₂), 7.40–8.20 (m, 7H, Ar-H), 10.20 (s, 1H, NH)
IR (cm⁻¹) 1685 (C=O), 1550 (N-H), 1240 (C-N)
MS (ESI) m/z 355.1 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid has been investigated for its potential as an anti-inflammatory and anticancer agent. Studies indicate that it may inhibit certain enzymes involved in disease processes, showcasing promising biological activity against various cancer cell lines. For instance, it has demonstrated cytotoxic effects on human cancer cells, including those from breast and colon cancers .

2. Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to inhibit specific enzymes or proteins crucial for pathogen survival. Research has shown that it is effective against strains such as E. coli and S. aureus, often outperforming standard antibiotics.

3. Biological Studies

This compound is also studied for its interactions with biological macromolecules like proteins and nucleic acids. These studies help elucidate its mechanism of action and guide further modifications for enhanced efficacy. Techniques such as binding affinity assays are commonly employed to assess these interactions .

4. Materials Science

In materials science, this compound serves as a ligand in coordination chemistry and as a building block for more complex molecules. Its unique electronic properties make it suitable for applications in the synthesis of organic semiconductors and dyes .

5. Industrial Applications

The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its chemical reactivity and stability.

Case Studies

  • Anticancer Activity Study : A study evaluated the anticancer potential of this compound against various human cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms .
  • Antimicrobial Efficacy Assessment : Research demonstrated that this compound exhibited potent antimicrobial activity against S. aureus and E. coli, with minimal inhibitory concentrations lower than those of conventional antibiotics, highlighting its potential as an alternative therapeutic agent.

Mechanism of Action

The mechanism of action of N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Key Features

  • The benzothiazole ring confers aromaticity and planar rigidity, enhancing interactions with biological targets.
  • The methyl group at the 6-position introduces steric and electronic effects, influencing solubility, crystallinity, and bioactivity .
  • The succinamic acid segment provides hydrogen-bonding capacity via its carboxylic acid and amide groups, critical for molecular recognition .
Structural and Functional Analogues

Succinamic acid derivatives vary in substituents on the benzothiazole ring, aromatic linkers, and appended functional groups. Below is a comparative analysis based on substituent effects, biological activity, and structural conformations.

Table 1: Comparison of Substituent Effects on Benzothiazole Derivatives
Compound Name Substituent (R) Melting Point (°C) Biological Activity Structural Conformation References
N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid 6-CH₃ 220–222* Antibacterial (moderate) Anti conformation (amide C=O and N–H)
N-(6-Chloro-benzothiazol-2-yl)-succinamic acid 6-Cl 235–238 Enhanced herbicidal activity Syn conformation (acid C=O and O–H)
N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid 6-OCH₃ 198–200 Antifungal (strong) Not reported
Daminozide (N-Dimethylamino succinamic acid) N(CH₃)₂ 154–156 Plant growth inhibition Flexible side chain
N-(2-Oxo-imidazo[4,5-b]pyridin-5-yl)-succinamic acid Heterocyclic N/A Kynurenine formamidase inhibition (ΔG = -8.9 kcal/mol) Rigid planar structure

*Hypothetical value based on trends in .

Key Findings

Substituent Effects on Bioactivity

  • Electron-withdrawing groups (e.g., Cl) enhance herbicidal and antibacterial potency due to increased electrophilicity and target binding .
  • Methoxy groups (e.g., 6-OCH₃) improve antifungal activity, likely via enhanced lipophilicity and membrane penetration .
  • The methyl group in the target compound offers moderate bioactivity, balancing steric hindrance and electronic effects .

Structural Conformations

  • Anti vs. Syn Conformations : Substituents on the phenyl ring influence the relative orientations of amide (C=O, N–H) and acid (O–H) groups. Anti conformations (observed in methyl and chloro derivatives) favor intermolecular hydrogen bonding, enhancing crystallinity and thermal stability .

Synthetic Flexibility

  • The target compound and analogues are synthesized via succinic anhydride-amine coupling , a versatile route adaptable to diverse substituents .
  • Modifications at the benzothiazole 6-position or phenyl linker (e.g., esterification in ) enable tuning of pharmacokinetic properties .

Biological Applications Benzothiazole-succinamic acids show broad-spectrum antimicrobial activity, with potency dependent on substituent polarity and size . Daminozide exemplifies agricultural applications, while heterocyclic derivatives () target enzymes like kynurenine formamidase, highlighting scaffold versatility .

Table 2: Comparison of Pharmacological vs. Agricultural Succinamic Acid Derivatives
Property This compound Daminozide
Primary Use Antimicrobial agents Plant growth regulator
Key Substituent 6-Methyl-benzothiazole N,N-Dimethylamino
Bioactivity Mechanism Disrupts bacterial cell membranes or enzyme binding Inhibits gibberellin biosynthesis
Solubility Low (crystalline structure) Moderate (flexible side chain)
References

Biological Activity

N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

  • Molecular Formula : C18H16N2O3S
  • Molecular Weight : 344.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzothiazole moiety plays a crucial role in binding to these targets, modulating their activity, and leading to various therapeutic effects.

1. Antimicrobial Activity

Numerous studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the benzothiazole structure have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aS. aureus3.9 µg/mL
5aE. coliNot active at micromolar concentrations

This table summarizes findings from a study where compound 5a exhibited potent antibacterial activity against S. aureus but was ineffective against E. coli, possibly due to the presence of sulfonamide-resistant dihydropteroate synthase (DHPS) .

2. Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been explored extensively. For example, certain derivatives have been synthesized and tested against various cancer cell lines, showing promising results.

CompoundCancer Cell LineIC50 Value (µM)
95HOP-926.11
95MCF-710.86

These values indicate that the compound can effectively inhibit the growth of cancer cells, suggesting its potential as an anticancer agent .

3. Analgesic Effects

Recent research has highlighted the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) by benzothiazole derivatives as a mechanism for pain relief. In animal models, these compounds demonstrated significant antinociceptive effects without the common side effects associated with traditional analgesics.

Case Study 1: Antibacterial Efficacy

In a comprehensive study involving various synthesized benzothiazole derivatives, researchers evaluated their antibacterial efficacy against multiple strains of bacteria. The findings indicated that certain modifications to the benzothiazole structure enhanced antibacterial activity significantly.

Case Study 2: Dual Inhibition for Pain Relief

A study conducted on a novel series of dual sEH/FAAH inhibitors revealed that compounds similar to this compound could alleviate pain effectively in rat models without affecting normal locomotor behavior . This indicates a potential pathway for developing safer analgesics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-succinamic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via condensation between 6-methyl-2-aminobenzothiazole and succinic anhydride. Key steps include refluxing in a polar aprotic solvent (e.g., DMF or toluene) at 100–150°C for 12–24 hours. Stoichiometric ratios (1:1.2 amine/anhydride) and controlled temperature are critical for yield optimization. Post-reaction purification via recrystallization (ethanol/chloroform) or column chromatography (CHCl₃/MeOH) ensures purity .

Q. How is the compound characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry?

  • Methodological Answer :

  • IR : Confirms the presence of amide C=O (1650–1700 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) groups.
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.2 ppm for benzothiazole and phenyl groups) and methyl/methylene groups (δ 2.1–2.6 ppm).
  • MS : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₈H₁₅N₂O₃S). Elemental analysis (C, H, N, S) further validates purity .

Q. What are the typical functional group transformations or reactions that this compound undergoes under standard laboratory conditions?

  • Methodological Answer : The succinamic acid moiety participates in esterification (with alcohols/POCl₃), amidation (with amines), and cyclization (under acidic dehydration). The benzothiazole ring can undergo electrophilic substitution (e.g., nitration, halogenation) at the 4-position. Reaction conditions (e.g., solvent, catalyst) must be tailored to avoid degradation of the acid group .

Advanced Research Questions

Q. What insights do X-ray crystallography studies provide about the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals antiperiplanar conformations of amide N–H and C=O groups. The benzothiazole and phenyl rings form a dihedral angle of ~36–48°, influencing π-π stacking. Intermolecular N–H···O (2.8–3.0 Å) and O–H···O (2.6–2.7 Å) hydrogen bonds create infinite chains, critical for stabilizing the crystal lattice. Displacement parameters highlight thermal motion in the methyl groups .

Q. How do variations in synthetic protocols (e.g., solvent choice, temperature) impact the crystallinity and purity of the final product?

  • Methodological Answer : Polar solvents (e.g., DMF) enhance solubility but may reduce crystallinity due to rapid nucleation. Slow evaporation in ethanol yields larger, higher-quality crystals. Elevated temperatures (>150°C) risk decarboxylation, while lower temperatures (<80°C) prolong reaction times. Purity (>95%) is confirmed via melting point consistency (e.g., 210–215°C) and HPLC retention time matching .

Q. What computational methods are employed to predict the biological activity and binding mechanisms of this compound with target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinase targets. The benzothiazole ring’s hydrophobicity and succinamic acid’s H-bonding capacity are key for binding affinity. QSAR studies correlate substituent electronegativity with anti-inflammatory IC₅₀ values (µM range). In vitro validation uses enzyme inhibition assays (e.g., ELISA) .

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